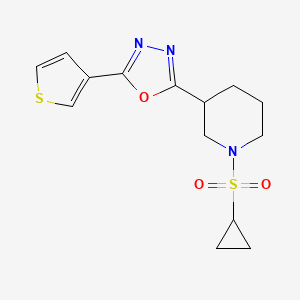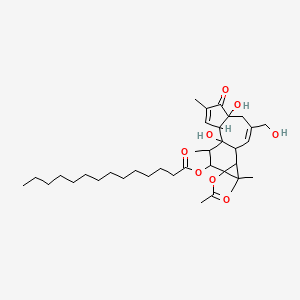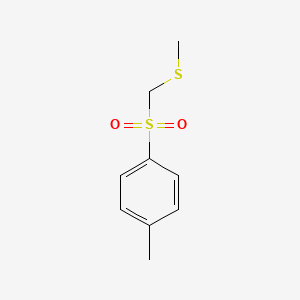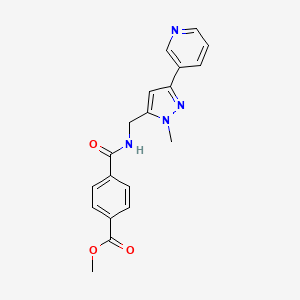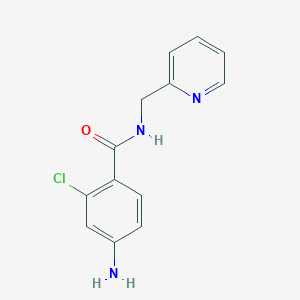
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Corrosion Inhibition
- This compound and its derivatives have been synthesized and evaluated as corrosion inhibitors. For instance, derivatives were tested for their efficiency in preventing corrosion in acidic and mineral oil mediums, showing promising results in some cases (Yıldırım & Cetin, 2008).
Molecular and Crystal Structures
- The molecular and crystal structures of similar compounds have been extensively studied. For example, the structures of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide have been examined, highlighting the importance of intermolecular interactions in their crystal packing (Jing-lin Wang, 2009).
Synthesis and Biological Evaluation
- Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, a study on the synthesis and antimicrobial activity of thiazole and pyridone derivatives based on N-cyclohexyl-2-cyanoacetamide has been conducted, showing potential applications in antibacterial and antifungal areas (G. E. Ali et al., 2010).
Antiallergic Agents
- N-(pyridin-4-yl)-(indol-3-yl)acetamides, a class of compounds related to this chemical, have been explored as antiallergic agents. Some of these compounds showed significant potency in histamine release assays (Cecilia Menciu et al., 1999).
Intramolecular Cyclization Studies
- Studies on intramolecular cyclization, leading to the formation of pyrrolidin-2-ones and related structures, have also been carried out using similar compounds (G. Giambastiani et al., 1998).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(12-14-4-3-10-19-13-14)21-15-6-8-16(9-7-15)23-18-5-1-2-11-20-18/h1-5,10-11,13,15-16H,6-9,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILWIGLHRSTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
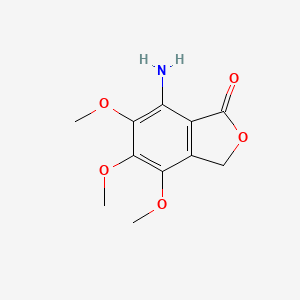
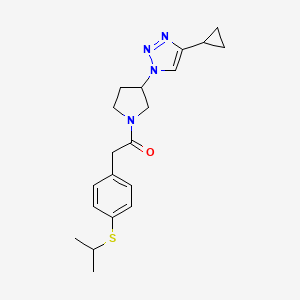
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)
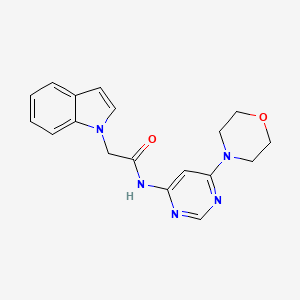

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
